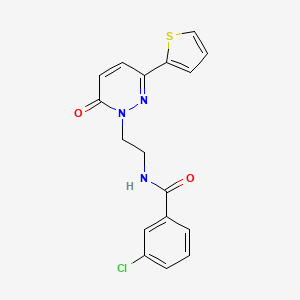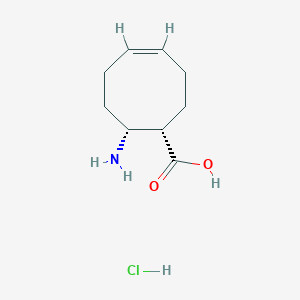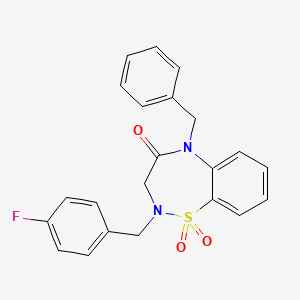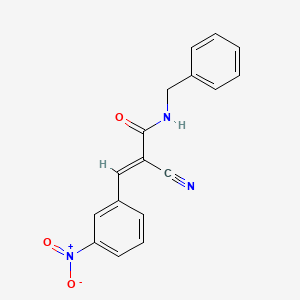![molecular formula C8H7BrN2 B2374466 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1639444-93-1](/img/structure/B2374466.png)
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is also known as 4-Bromo-3-methyl-6-azaindole .
Molecular Structure Analysis
The molecular structure of “4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 4-position and a methyl group at the 3-position . The exact 3D conformer of the molecule is not available .
Physical And Chemical Properties Analysis
“4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” has a molecular weight of 211.06 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This suggests that they could be used in the development of antiviral drugs.
Antifungal Activity
These compounds have shown antifungal properties . They could potentially be used in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This suggests that they could be used in the prevention of diseases caused by oxidative stress.
Antitumor Activity
These compounds have shown antitumor properties . They could potentially be used in the treatment of various types of cancer.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . This suggests that they could be used in the treatment of diseases related to kinase activity.
Neurological and Immune System Diseases
Biological investigations have shown that pyrrolo[2,3-c]pyridines can be used to treat diseases of the nervous and immune systems .
Safety and Hazards
“4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a refrigerator . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
The future directions for “4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its biological activities. For instance, it could be interesting to investigate its potential as a lead scaffold for the development of new FGFR inhibitors . Additionally, further studies could be conducted to explore its physical and chemical properties, as well as its reactivity in various chemical reactions .
Propriétés
IUPAC Name |
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBXMPICXRAHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CN=CC(=C12)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)
![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)
![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)




![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)